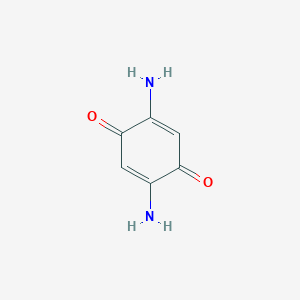

2,5-二氨基-1,4-苯醌

描述

2,5-Diamino-1,4-benzoquinone (DABQ) is an electrically neutral and low mass organic chemical . It is known for its unusual thermal stability and low solubility in battery electrolytes .

Synthesis Analysis

The synthesis of 2,5-Diamino-1,4-benzoquinone involves a palladium/charcoal hydrogenolysis as the key step . This method provides the desired product in only four steps and with a very good overall yield .

Molecular Structure Analysis

The molecular formula of 2,5-Diamino-1,4-benzoquinone is C6H6N2O2 . The compound has a molecular weight of 138.12 g/mol . The InChIKey of the compound is VUVVIURXJWHENR-UHFFFAOYSA-N .

Chemical Reactions Analysis

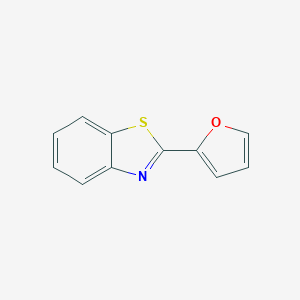

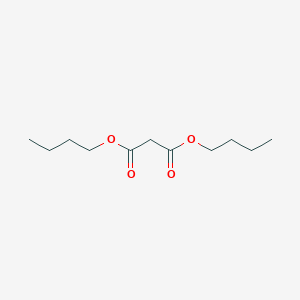

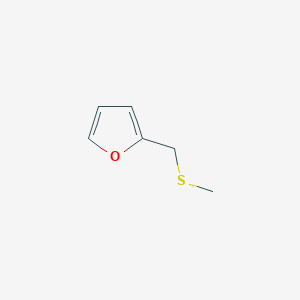

2,5-Diamino-1,4-benzoquinone (DABQ) reacts readily with secondary amines to form 2,5-diamino compounds . It also reacts with thiols to form the corresponding 2,5-dithioether derivatives .

Physical And Chemical Properties Analysis

2,5-Diamino-1,4-benzoquinone (DABQ) is known for its unusual thermal stability and low solubility in battery electrolytes . It has a molecular weight of 138.12 g/mol .

科学研究应用

抗菌性能:Saeed和Omer(2009)的研究报告了合成各种化合物,包括2,5-二氨基-1,4-苯醌。这些化合物对标准细菌和真菌表现出抗菌活性,突显了它们在抗菌药物开发中的潜力 (Saeed & Omer, 2009)。

电氧化胺化:Golabi,Nourmohammadi和Saadnia(2003)探索了1,4-二羟基苯的电氧化胺化,以产生2,5-二氨基取代苯醌。这项研究对于理解苯醌衍生物的化学合成和修饰具有重要意义 (Golabi, Nourmohammadi, & Saadnia, 2003)。

除草剂活性:González-Ibarra等人(2005)确定了2,5-二(苄胺基)-对苯醌作为选择性除草剂,针对禾本科杂草Echinochloa crusgalli。这种衍生物干扰了光系统II和CO2同化的效率,展示了它在农业应用中的潜力 (González-Ibarra等人,2005)。

合成和反应研究:Davies和Frahn(1978)研究了初级脂肪胺加入1,2-苯醌,导致形成2,5-二氨基-1,4-苯醌单亚胺。这项研究有助于更广泛地理解苯醌衍生物的化学反应性和合成 (Davies & Frahn, 1978)。

光系统I电子受体:Lotina-Hennsen等人(1998)的研究表明,2,5-二氨基-p-苯醌衍生物可以作为光系统I中的电子受体,为它们在光合作用研究和光伏应用中的潜在用途提供了见解 (Lotina-Hennsen et al., 1998)。

抗肿瘤活性:Huang等人(1993)合成并评估了4,5-二氨基取代的1,2-苯醌对其抗肿瘤活性。这项研究对于理解这些化合物在癌症治疗中的潜力具有重要意义 (Huang et al., 1993)。

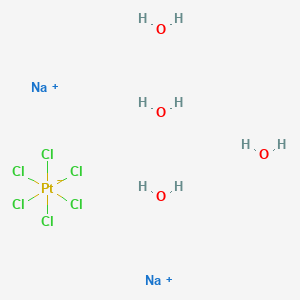

配位化学和金属配合物:Sarkar等人(2015)的研究侧重于使用2,5-二氨基-1,4-苯醌衍生物合成功能性金属配合物。这对于配位化学和材料科学应用具有相关性 (Sarkar et al., 2015)。

电化学性质:Bayen等人(2007)研究了2,5-双(烷基/芳基氨基)1,4-苯醌的合成、结构和电化学性质,有助于我们理解它们的电化学行为 (Bayen et al., 2007)。

作用机制

未来方向

The concept of a hydrogen bond stabilized organic battery framework has been proposed as a viable solution . This is illustrated for 2,5-diamino-1,4-benzoquinone (DABQ), which displays a highly reversible (above 99%) sequential 2-electron electrochemical activity in the solid phase . This suggests a potential new strategy towards stable and practical organic battery chemistries through intramolecular hydrogen-bonding crystal stabilization .

属性

IUPAC Name |

2,5-diaminocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVVIURXJWHENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=C(C1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164955 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1521-06-8 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

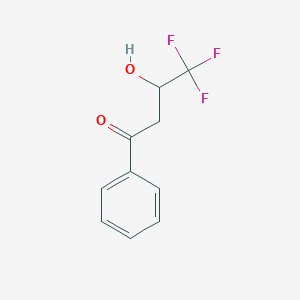

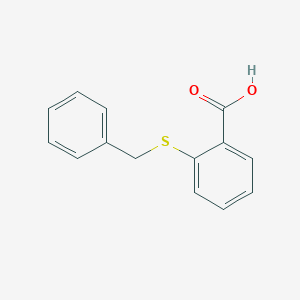

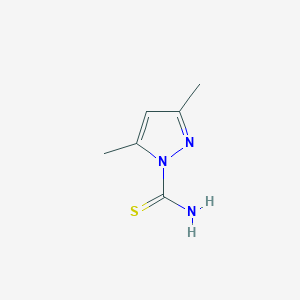

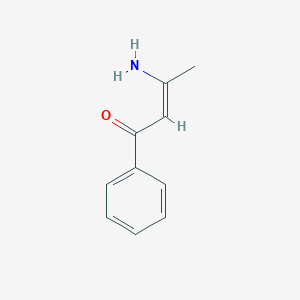

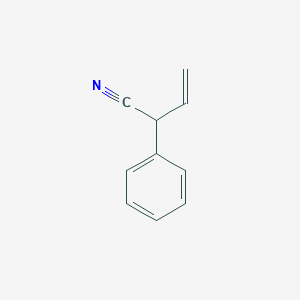

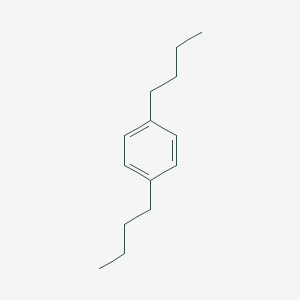

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。